molecular formula C11H11ClN2O4 B2747333 N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 852400-03-4

N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B2747333
CAS RN: 852400-03-4
M. Wt: 270.67
InChI Key: IGMNAYRFVQTWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” is a complex organic compound. It contains a chloroacetyl group, which is a functional group derived from acetic acid where one of the hydrogen atoms is replaced by a chlorine atom . The compound also contains a benzodioxine structure, which is a type of heterocyclic compound consisting of a benzene ring fused to a dioxine ring.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The chloroacetyl group would likely be bonded to the nitrogen atom of the carbohydrazide group, while the benzodioxine structure would form the core of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the chloroacetyl group is known to be reactive and can undergo reactions such as nucleophilic substitution . The benzodioxine structure could also potentially undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” would likely be influenced by the presence of the chloroacetyl and benzodioxine groups. Chloroacetyl compounds are typically denser than water and have higher boiling and melting points compared to related hydrocarbons .

Scientific Research Applications

Antimicrobial Activity

A study by Khalilullah et al. (2016) synthesized 1,3,4-oxadiazole derivatives containing the 1,4-benzodioxane ring system, starting from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide. These compounds were evaluated for their antibacterial and antifungal activities against several strains, showing comparable or even superior activity to reference drugs like norfloxacin, chloramphenicol, and fluconazole. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Khalilullah et al., 2016).

Antitumor Properties

Mohareb, El-Sayed, and Abdelaziz (2012) conducted research on the synthesis of novel pyrazole derivatives with antitumor activities, starting from cyanoacetylhydrazine reacting with chloroacetyl chloride to give N'-(2-chloroacetyl)-2-cyanoacetohydrazide. These synthesized compounds exhibited significant inhibitory effects on various human tumor cell lines, suggesting the potential of derivatives of N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in cancer treatment (Mohareb, El-Sayed, & Abdelaziz, 2012).

Agricultural Applications

In agriculture, derivatives of this compound have been investigated for their insecticidal activities. Sawada et al. (2003) synthesized analogues with benzodioxole and benzodioxane replacing the phenyl group, showing high insecticidal activities against the common cutworm. This research opens avenues for the development of new, effective insecticides based on the compound's structure (Sawada et al., 2003).

properties

IUPAC Name

N'-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-5-10(15)13-14-11(16)9-6-17-7-3-1-2-4-8(7)18-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMNAYRFVQTWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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